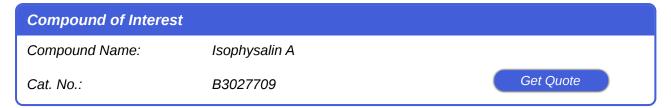


Meta-analysis of studies on the therapeutic potential of various physalins

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A Comparative Meta-Analysis of the Therapeutic Potential of Physalins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of various physalins, a class of 16,24-cyclo-13,14-seco steroids primarily found in plants of the Physalis genus.[1] Physalins have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by these promising natural compounds.

Comparative Anticancer Activity

Physalins have demonstrated potent cytotoxic effects across a wide range of cancer cell lines. Physalins B and F are among the most extensively studied and often exhibit the most potent activity.[1] The cytotoxic efficacy, as measured by IC50 values, varies depending on the specific physalin and the cancer cell type.

Table 1: Comparative Cytotoxicity (IC50) of Physalins in Human Cancer Cell Lines



Physalin	Cell Line	Cancer Type	IC50 (μM)	Reference
Physalin A	A549	Non-small cell lung cancer	Not specified, inhibits proliferation	[1]
Physalin B	COR L23	Large cell lung carcinoma	< 2	[1]
MCF-7	Breast cancer	< 2	[1]	
K562	Erythroleukemia	Not specified, inhibits growth	[2]	_
APM1840	Acute T lymphoid leukemia	Not specified, inhibits growth	[2]	
HL-60	Acute promyelocytic leukemia	Not specified, inhibits growth	[2]	
KG-1	Acute myeloid leukemia	Not specified, inhibits growth	[2]	
CTV1	Acute monocytic leukemia	Not specified, inhibits growth	[2]	
B cell	Acute B lymphoid leukemia	Not specified, inhibits growth	[2]	_
HCT116	Colon cancer	1.35	[1]	
CEM	Leukemia	< 2	[3]	
PC-3	Prostate cancer	0.58 - 15.18 μg/mL	[3]	
Physalin D	CEM	Leukemia	0.28 - 2.43 μg/mL	[3]



HL-60	Acute promyelocytic leukemia	0.28 - 2.43 μg/mL	[3]	
K562	Erythroleukemia	0.28 - 2.43 μg/mL	[3]	_
НСТ-8	Colon cancer	0.28 - 2.43 μg/mL	[3]	
MCF-7	Breast cancer	0.28 - 2.43 μg/mL	[3]	
PC-3	Prostate cancer	0.51 - 4.47	[3]	_
Physalin F	COR L23	Large cell lung carcinoma	< 2 (more active than B)	[1]
MCF-7	Breast cancer	< 2 (more active than B)	[1]	
A498	Renal carcinoma	1.40 μg/mL	[4]	
ACHN	Renal carcinoma	2.18 μg/mL	[4]	_
UO-31	Renal carcinoma	2.81 μg/mL	[4]	_
T-47D	Breast carcinoma	3.6 μg/mL	[5]	
Physalin H	DU-145	Prostate cancer	Cytotoxic effect observed	[5]
PANC1	Pancreatic cancer	Cytotoxic effect observed	[5]	
Isophysalin B	DU-145	Prostate cancer	Cytotoxic effect observed	[5]
PANC1	Pancreatic cancer	Cytotoxic effect observed	[5]	



Note: The structure-activity relationship suggests that the epoxy group of physalin F and the double bond for physalin B are crucial for their potent cytotoxic activity.[1][5]

Comparative Anti-inflammatory and Immunomodulatory Activity

Several physalins exhibit significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of immune cell responses.

Table 2: Comparative In Vitro Anti-inflammatory and Immunomodulatory Effects of Physalins



Physalin	Model	Key Findings	Reference
Physalin A	LPS-stimulated RAW 264.7 macrophages	Inhibits production of NO, PGE2, IL-1 β , IL-6, and TNF- α .	[1]
Physalin B	LPS/IFN-γ-stimulated macrophages	Inhibits NO production.	[1]
Concanavalin A- stimulated lymphocytes	Potent antiproliferative effect.	[1]	
Physalin D	LPS/IFN-γ-stimulated macrophages	Does not inhibit NO production.	[1]
Macrophages	Promotes polarization from M1 to M2 phenotype.	[1]	
Physalin E	LPS-stimulated RAW 264.7 macrophages	Inhibits production of TNF- α and IL-6.	[1]
Physalin F	LPS/IFN-y-stimulated macrophages	Inhibits NO production.	[1]
Concanavalin A- stimulated lymphocytes	Potent antiproliferative effect; induces G1 phase cell cycle arrest.	[1]	
Physalin G	LPS/IFN-y-stimulated macrophages	Inhibits NO production.	[1]
Concanavalin A- stimulated lymphocytes	Potent antiproliferative effect.	[1]	
Physalin H	Concanavalin A- stimulated lymphocytes	Potent antiproliferative effect.	[1]



T lymphocytes

Increases production of IL-10.

[1]

Table 3: Comparative In Vivo Anti-inflammatory and Immunomodulatory Effects of Physalins



Physalin	Animal Model	Key Findings	Reference
Physalin A	Carrageenan-induced paw edema	Significantly reduces paw edema.	
Physalin B	Endotoxic shock in mice	Protects against lethal dose of LPS and decreases TNF production.	[1]
Intestinal injury by ischemia/reperfusion in mice	Reduces vascular permeability and serum TNF, increases IL-10.	[1]	
Physalin D	ATP-induced paw edema in mice	Potently inhibits paw edema.	[6]
Physalin E	TPA-induced dermatitis in mice	Reveals anti- inflammatory effects.	[1]
Physalin F	Endotoxic shock in mice	Protects against lethal dose of LPS and decreases TNF production.	[1]
Intestinal injury by ischemia/reperfusion in mice	Reduces vascular permeability and serum TNF, increases IL-10.	[1]	
Collagen-induced arthritis in mice	Reduces paw edema.	[1]	
Physalin G	Endotoxic shock in mice	Protects against lethal dose of LPS and decreases TNF production.	[1]
Physalin H	Delayed-type hypersensitivity in mice	Reduces ear edema and proliferation of T lymphocytes.	[1]



Notably, with the exception of physalin D, most tested physalins (B, F, G, and H) show potent immunosuppressive effects on lymphocytes.[1]

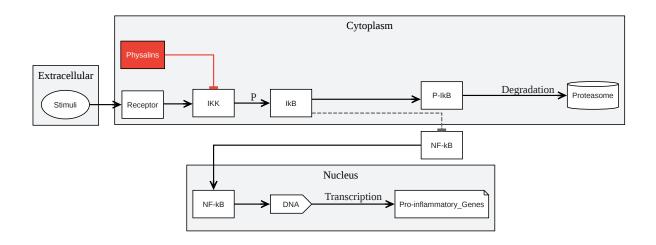
Mechanisms of Action: Signaling Pathways

Physalins exert their therapeutic effects by modulating a variety of cellular signaling pathways crucial for cell survival, proliferation, and inflammation.

NF-kB Signaling Pathway

A common mechanism for the anti-inflammatory action of many physalins is the inhibition of the NF-κB pathway.[1] Physalins generally suppress the phosphorylation of IκB proteins, which prevents the translocation of the NF-κB complex to the nucleus and subsequent transcription of pro-inflammatory genes.[1][7]







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